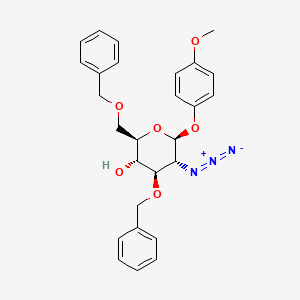
β-Iminodi(propionic-2,2,3,3-d4 Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-Iminodi(propionic-2,2,3,3-d4 Acid): is an isotopically labeled compound, often used in scientific research. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms at specific positions in the molecule. This labeling is particularly useful in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, as it helps in tracing and studying the behavior of the compound in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Iminodi(propionic-2,2,3,3-d4 Acid) typically involves the incorporation of deuterium atoms into the propionic acid moiety. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
On an industrial scale, the production of β-Iminodi(propionic-2,2,3,3-d4 Acid) may involve more efficient and cost-effective methods, such as the use of deuterated reagents and catalysts. These methods ensure a high yield of the deuterated compound while maintaining the purity and isotopic labeling required for research applications.
Chemical Reactions Analysis
Types of Reactions
β-Iminodi(propionic-2,2,3,3-d4 Acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
β-Iminodi(propionic-2,2,3,3-d4 Acid) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways and fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of β-Iminodi(propionic-2,2,3,3-d4 Acid) involves its interaction with various molecular targets and pathwaysThis effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
β-Iminodi(propionic acid): The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
Deuterated propionic acid: Another deuterated compound used in analytical techniques and research.
Uniqueness
The uniqueness of β-Iminodi(propionic-2,2,3,3-d4 Acid) lies in its isotopic labeling, which provides distinct advantages in tracing and studying the compound in various environments. The presence of deuterium atoms allows for more precise and accurate analysis compared to non-deuterated compounds .
Properties
CAS No. |
1219803-81-2 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
169.206 |
IUPAC Name |
3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2 |
InChI Key |
TXPKUUXHNFRBPS-SVYQBANQSA-N |
SMILES |
C(CNCCC(=O)O)C(=O)O |
Synonyms |
β-Iminodi(propionic-2,2,3,3-d4 Acid) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



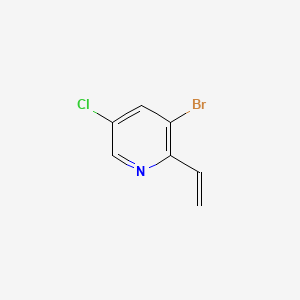


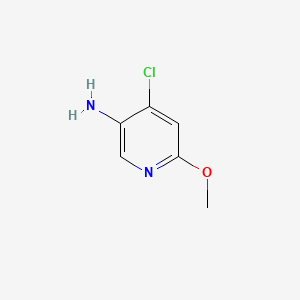
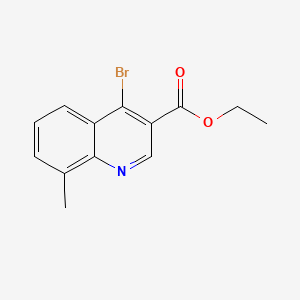


![3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B582467.png)
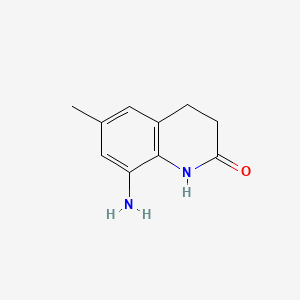
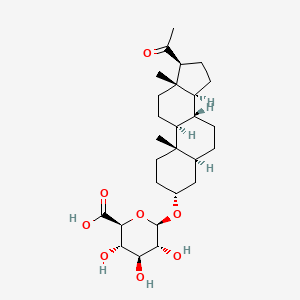
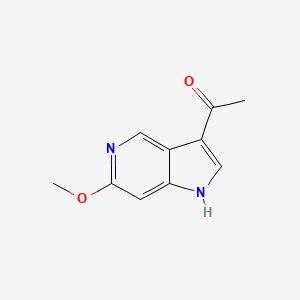
![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)
